Tiotidine

Description

TIOTIDINE is a small molecule drug with a maximum clinical trial phase of II.

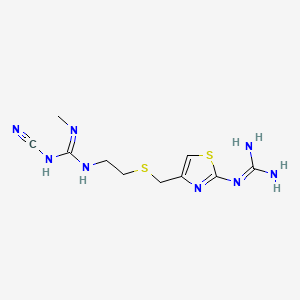

UD gives slightly different structure for this cpd; RN given refers to parent cpd; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDXVAXDYKBWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046341 | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69014-14-8 | |

| Record name | Tiotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69014-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiotidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiotidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental in the study of gastric acid secretion and the broader pharmacology of histamine receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tiotidine. Detailed methodologies for key experimental assays are provided, and the relevant signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identity

Tiotidine is a synthetic compound belonging to the guanidine and thiazole classes of organic molecules. It is an achiral molecule.

| Identifier | Value |

| IUPAC Name | 2-Cyano-1-[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]-3-methylguanidine |

| CAS Number | 69014-14-8 |

| Molecular Formula | C₁₀H₁₆N₈S₂ |

| Molecular Weight | 312.41 g/mol [1] |

| SMILES | CN\C(NCCSCC1=CSC(\N=C(/N)N)=N1)=N/C#N |

| InChI Key | YDDXVAXDYKBWDX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| pKa | Data not available | |

| logP | Data not available | |

| Aqueous Solubility | Data not available | |

| Solubility in Ethanol | Soluble to 10 mM | R&D Systems |

| Solubility in DMSO | Soluble to 100 mM | R&D Systems |

Pharmacological Properties

Tiotidine is a highly potent and selective antagonist of the histamine H2 receptor. Notably, further studies have characterized it as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal activity of the receptor.[2]

| Parameter | Value | Species/System |

| Target | Histamine H2 Receptor | |

| Pharmacological Action | Inverse Agonist | |

| pA₂ | 7.3 - 7.8 | Guinea-pig right atrium |

| Kᵢ (inhibition of cAMP) | 4 x 10⁻⁸ M | Dispersed mucosal cells from guinea pig stomach[3] |

| Binding Affinity (Kᵈ) | High affinity site: 2.2 ± 0.8 nMLow affinity site: 20 ± 3 nM | U-937 cells |

| Potency vs. Cimetidine | Approximately 8 times more potent on a molar basis as an inhibitor of gastric acid secretion | Human |

Tiotidine exhibits negligible activity at histamine H1 and H3 receptors, highlighting its selectivity for the H2 receptor subtype.[4]

Signaling Pathway

Tiotidine exerts its pharmacological effects by modulating the signaling pathway of the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of Tiotidine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of Tiotidine.

Radioligand Binding Assay using [³H]-Tiotidine

This assay is used to determine the binding affinity of Tiotidine to the histamine H2 receptor.

Caption: Workflow for a radioligand binding assay using [³H]-Tiotidine.

Detailed Steps:

-

Membrane Preparation:

-

Cells or tissues expressing the histamine H2 receptor are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in the assay buffer.

-

-

Incubation:

-

In a series of tubes, a constant amount of membrane preparation is incubated with increasing concentrations of [³H]-Tiotidine.

-

A parallel set of tubes is prepared with the addition of a high concentration of unlabeled Tiotidine (e.g., 10 µM) to determine non-specific binding.

-

The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

-

Washing:

-

The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials containing a scintillation cocktail.

-

The amount of radioactivity on each filter is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [³H]-Tiotidine.

-

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.

-

cAMP Level Determination Assay

This functional assay measures the effect of Tiotidine on the intracellular levels of cyclic AMP (cAMP), a second messenger in the histamine H2 receptor signaling pathway.

Caption: Workflow for a cAMP level determination assay.

Detailed Steps:

-

Cell Culture:

-

Cells endogenously expressing the histamine H2 receptor (e.g., U-937 cells) or cells transiently or stably transfected with the receptor (e.g., HEK293 cells) are cultured to an appropriate density.

-

-

Cell Treatment:

-

The cells are harvested and resuspended in a physiological buffer.

-

To prevent the degradation of cAMP, the cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).

-

The cells are then treated with various concentrations of Tiotidine. To measure its inverse agonist activity, no further stimulation is needed.

-

-

Agonist Stimulation (for antagonist activity):

-

To characterize Tiotidine as an antagonist, after pre-incubation with the compound, the cells are stimulated with a fixed concentration of histamine (typically the EC₅₀ or EC₈₀) to induce cAMP production.

-

-

Cell Lysis:

-

The reaction is stopped at a specific time point, and the cells are lysed to release the intracellular cAMP.

-

-

cAMP Quantification:

-

The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays are typically based on the principle of competitive binding.

-

-

Data Analysis:

-

The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) of Tiotidine can be calculated. This value represents the concentration of Tiotidine required to inhibit 50% of the maximal response (either basal or histamine-stimulated).

-

Conclusion

Tiotidine is a well-characterized and valuable pharmacological tool for the investigation of the histamine H2 receptor. Its high potency and selectivity, coupled with its inverse agonist properties, have provided significant insights into the molecular mechanisms of H2 receptor function and signaling. The experimental protocols detailed in this guide serve as a foundation for the continued study of this and other related compounds in both basic research and drug development settings.

References

- 1. Tiotidine, a histamine H2 receptor inverse agonist that binds with high affinity to an inactive G-protein-coupled form of the receptor. Experimental support for the cubic ternary complex model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of the pentagastrin-tiotidine interaction in the mouse isolated stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tiotidine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Tiotidine, a potent and selective histamine H₂-receptor antagonist. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates to yield the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of Tiotidine (I) can be conceptually divided into the preparation of two key structural fragments: the 2-guanidinothiazole core (Intermediate A) and the N-cyano-N'-methylguanidine side chain, which is ultimately formed by coupling Intermediate A with a suitable precursor. A plausible and efficient retrosynthetic analysis suggests the pathway outlined below.

The forward synthesis, therefore, involves three main stages:

-

Stage 1: Synthesis of 2-Guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A). This stage involves the cyclization of amidinothiourea with 1,3-dichloroacetone.

-

Stage 2: Synthesis of the side chain precursor, N-Cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C). This intermediate is prepared from cysteamine hydrochloride and N-cyano-N',S-dimethylisothiourea.

-

Stage 3: Coupling of Intermediate A and Intermediate C. The final step involves the nucleophilic substitution of the chlorine atom in Intermediate A by the thiol group of Intermediate C to form Tiotidine.

Detailed Synthetic Pathway and Experimental Protocols

Stage 1: Synthesis of 2-Guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A)

This initial stage constructs the core thiazole ring of Tiotidine.

Reaction Scheme:

Caption: Synthesis of Intermediate A.

Experimental Protocol:

A suspension of amidinothiourea (16.8 g) in acetone (75 ml) is prepared in a reaction vessel. To this suspension, a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml) is added. The reaction is exothermic, and the crystalline suspension gradually transforms into a fine white solid. The mixture is stirred overnight at room temperature to ensure complete reaction. The resulting solid product, 2-guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A), is collected by filtration and washed with acetone. For further purification, crystallization from ethanol can be performed.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield |

| Amidinothiourea | 118.16 | 16.8 g | - |

| 1,3-Dichloroacetone | 126.97 | 18 g | - |

| Intermediate A | 229.11 | 23 g | ~85% |

Stage 2: Synthesis of N-Cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C)

This stage prepares the cyanoguanidine side chain with a terminal thiol group for coupling.

Reaction Scheme:

Caption: Synthesis of Intermediate C.

Experimental Protocol:

A suspension of N-cyano-N',S-dimethylisothiourea (6.46 g) in ethanol (100 ml) is prepared. A solution of cysteamine hydrochloride (5.68 g) in water (20 ml) is added to this suspension. Subsequently, a solution of sodium hydroxide (4.0 g) in water (20 ml) is added to the mixture. The resulting suspension is heated under reflux for one hour, during which the solution becomes clear. After the reaction is complete, the ethanol is removed under reduced pressure. Additional water is added, and the alkaline aqueous solution is extracted with ethyl acetate to remove any unreacted starting materials. The aqueous solution is then acidified to pH 4 with hydrochloric acid and extracted with ethyl acetate. This final organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C) as a colorless oil.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield |

| Cysteamine hydrochloride | 113.61 | 5.68 g | - |

| N-Cyano-N',S-dimethylisothiourea | 129.19 | 6.46 g | - |

| Intermediate C | 158.23 | 6.12 g | ~77% |

Stage 3: Synthesis of Tiotidine (I)

The final stage involves the coupling of the two key intermediates to form Tiotidine.

Reaction Scheme:

Caption: Final synthesis of Tiotidine (I).

Experimental Protocol:

A solution of sodium hydroxide (5.6 g) is prepared in a mixture of water (30 ml) and methanol (30 ml) and cooled. To this solution, Intermediate C (assuming equimolar amount to Intermediate A) is added and dissolved. A solution of 2-guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A) (10 g) in a mixture of water and methanol (40 ml) is then added to the reaction mixture. The reaction is stirred for one hour. The resulting crystalline precipitate is collected by filtration to yield Tiotidine.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield |

| Intermediate A | 229.11 | 10 g | - |

| Sodium Hydroxide | 40.00 | 5.6 g | - |

| Tiotidine (I) | 312.41 | - | Not explicitly stated, but related reactions suggest good yields. |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of Tiotidine can be visualized as a sequence of unit operations.

Caption: Experimental workflow for Tiotidine synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for Tiotidine. The described methods utilize commercially available starting materials and proceed through well-defined intermediates. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of histamine H₂-receptor antagonists and related heterocyclic compounds. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity of the final product.

References

Pharmacological Profile of Tiotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine (ICI 125,211) is a potent and highly selective histamine H₂ receptor antagonist. Developed as a potential treatment for acid-related gastrointestinal disorders, it demonstrated significantly greater potency and a longer duration of action compared to the first-generation H₂ antagonist, cimetidine. Subsequent research has also characterized Tiotidine as an inverse agonist at the H₂ receptor, capable of reducing basal receptor activity. This technical guide provides a comprehensive overview of the pharmacological profile of Tiotidine, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes summaries of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Tiotidine exerts its pharmacological effects primarily through competitive antagonism of the histamine H₂ receptor. It exhibits high selectivity for the H₂ receptor with negligible activity at H₁ and H₃ receptors. The H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] By blocking the binding of histamine to the H₂ receptor, Tiotidine effectively inhibits this signaling cascade, resulting in a reduction of gastric acid secretion.[1][2]

Furthermore, studies have demonstrated that Tiotidine also acts as an inverse agonist. This means that in addition to blocking the action of agonists like histamine, Tiotidine can reduce the basal, constitutive activity of the H₂ receptor, leading to a decrease in cAMP levels even in the absence of an agonist. This property is attributed to its ability to bind with high affinity to an inactive state of the G-protein-coupled receptor.

Signaling Pathway of the Histamine H₂ Receptor and Tiotidine Inhibition

Caption: Tiotidine blocks the H₂ receptor, preventing histamine-induced activation of the Gs-adenylyl cyclase-cAMP pathway and subsequent gastric acid secretion.

Pharmacodynamics

Receptor Binding Affinity

Tiotidine demonstrates a high affinity for the histamine H₂ receptor. Its potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Parameter | Value | Species/Tissue | Reference |

| pA₂ | 7.3 - 7.8 | Guinea-pig right atrium | |

| pKB | 7.57 | Guinea-pig right atrium | |

| pKB | 6.96 | Mouse isolated stomach | |

| Kᵢ | 4 x 10⁻⁸ M (40 nM) | Dispersed mucosal cells from guinea pig stomach |

In Vitro and In Vivo Potency

Tiotidine is a potent inhibitor of histamine-stimulated functions, most notably gastric acid secretion.

| Parameter | Value | Model System | Comparison | Reference |

| EC₅₀ (Inverse Agonism) | 11.5 ± 4.5 nM | U-937 cells (cAMP reduction) | - | |

| Inhibition of Nocturnal H⁺ Secretion (150 mg dose) | 98% | Duodenal ulcer patients | Cimetidine (300 mg): 87% | |

| Inhibition of Food-Stimulated Acid Secretion (150 mg dose) | ~80% (5-7h post-dose) | Duodenal ulcer patients | Cimetidine (300 mg): ~22% | |

| Relative Potency | ~8 times more potent than cimetidine on a molar basis | Duodenal ulcer patients | - | |

| Effective Concentration (IC₅₀) for Acid Secretion Inhibition | 0.04 ± 0.003 µg/mL | Humans | Cimetidine: 0.41 ± 0.04 µg/mL |

Pharmacokinetics

| Parameter | Value | Species | Notes | Reference |

| Elimination Half-life | ~2 to 3 hours | Humans | Similar to cimetidine | |

| Absorption | Slower with a meal | Humans | Slower than cimetidine with a meal | |

| Onset of Action | Similar to cimetidine | Duodenal ulcer patients | - | |

| Duration of Action | Significantly longer than cimetidine | Duodenal ulcer patients | A plateau in plasma concentration was observed from 2 to 6 hours post-dose. | |

| Plasma Concentration for Equivalent Effect | 8 to 9 times lower than cimetidine | Duodenal ulcer patients | For a given percent inhibition of acid secretion |

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for Tiotidine is not extensively detailed in publicly available literature, likely due to its discontinuation during development.

Experimental Protocols

Histamine H₂ Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of Tiotidine to the H₂ receptor using [³H]-Tiotidine.

Objective: To quantify the binding characteristics (Kd and Bmax) of [³H]-Tiotidine to H₂ receptors in a given tissue preparation (e.g., guinea pig cerebral cortex membranes or cultured cells).

Materials:

-

[³H]-Tiotidine (radioligand)

-

Unlabeled Tiotidine (for determining non-specific binding)

-

Tissue homogenate or cell membranes expressing H₂ receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in the binding buffer to a specific protein concentration.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of [³H]-Tiotidine (e.g., 0.4 to 240 nM).

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled Tiotidine (e.g., 1 µM) to determine non-specific binding.

-

Incubate the tubes at a controlled temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 30-40 minutes).

-

-

Assay Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled Tiotidine) from the total binding.

-

Plot the specific binding versus the concentration of [³H]-Tiotidine.

-

Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Workflow for Radioligand Binding Assay

Caption: Workflow for determining H₂ receptor binding affinity using a radioligand assay.

Measurement of Histamine-Stimulated cAMP Production

This protocol outlines a method to assess the functional antagonism of Tiotidine by measuring its effect on histamine-stimulated cAMP accumulation in cells.

Objective: To determine the inhibitory constant (Kᵢ) of Tiotidine by measuring its ability to block histamine-induced cAMP synthesis.

Materials:

-

Cultured cells expressing H₂ receptors (e.g., U-937, HEK293T transfected with H₂R)

-

Histamine (agonist)

-

Tiotidine (antagonist)

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

-

Cell culture medium

-

Ethanol or other agent to stop the reaction

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of Tiotidine for a set period.

-

Stimulation: Add a fixed concentration of histamine to the wells (with and without Tiotidine). The reaction is typically carried out in the presence of IBMX. Incubate for a short period (e.g., 9 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a lysis agent or ethanol.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Construct a dose-response curve for histamine in the absence of Tiotidine.

-

Construct dose-response curves for histamine in the presence of different concentrations of Tiotidine.

-

Analyze the rightward shift in the histamine dose-response curve caused by Tiotidine to calculate the Kᵢ value using methods such as the Schild analysis. For inverse agonism studies, measure the reduction in basal cAMP levels in response to increasing concentrations of Tiotidine.

-

Logical Flow for Assessing Functional Antagonism

Caption: Logical flow for the functional assessment of Tiotidine's antagonism at the H₂ receptor.

Selectivity Profile

Tiotidine is highly selective for the histamine H₂ receptor. Studies have consistently shown that it has low to negligible affinity for both H₁ and H₃ histamine receptors, making it a valuable tool for selectively studying H₂ receptor-mediated processes.

Clinical Significance and Conclusion

Tiotidine represented a significant advancement in the development of histamine H₂ receptor antagonists, demonstrating superior potency and a longer duration of action compared to cimetidine. Its characterization as an inverse agonist provided further insights into the complexities of H₂ receptor pharmacology. Although its clinical development was not completed, the pharmacological profile of Tiotidine established it as a benchmark for a potent and selective H₂ antagonist. The data and methodologies associated with its study continue to be relevant for the fields of pharmacology, receptor biology, and the development of new therapeutics targeting GPCRs.

References

In Vitro Characterization of Tiotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental in the characterization of H2 receptor pharmacology. This technical guide provides a comprehensive overview of the in vitro properties of Tiotidine, with a focus on its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own investigations. Furthermore, this guide includes visualizations of the H2 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies.

Introduction

Tiotidine, also known as ICI 125,211, is a hydrophilic histamine H2 receptor antagonist.[1] It exhibits high potency and selectivity for the H2 receptor with negligible activity at H1 and H3 receptors.[1] Early studies demonstrated its superiority over cimetidine in terms of both potency and duration of action in inhibiting gastric acid secretion.[2] Notably, further investigations have revealed that Tiotidine acts as an inverse agonist at the H2 receptor, capable of reducing the basal, or constitutive, activity of the receptor in the absence of an agonist.[1][3] This property makes Tiotidine a valuable tool for studying the allosteric modulation of G-protein coupled receptors (GPCRs).

Physicochemical Properties

A summary of the key physicochemical properties of Tiotidine is presented in the table below.

| Property | Value |

| Molecular Weight | 312.41 g/mol |

| Molecular Formula | C₁₀H₁₆N₈S₂ |

| Appearance | Crystalline solid |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |

In Vitro Pharmacology

The in vitro pharmacological profile of Tiotidine is characterized by its high binding affinity for the histamine H2 receptor and its functional antagonism, including inverse agonism.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of Tiotidine for the histamine H2 receptor. These assays typically utilize [³H]-Tiotidine as the radioligand. Studies have revealed that Tiotidine may bind to two distinct sites on the H2 receptor, a high-affinity, low-capacity site and a low-affinity, high-capacity site.

| Parameter | Cell Type | Value (nM) | Assay Type |

| Kd1 | U-937 cells | 2.2 ± 0.8 nM | [³H]-Tiotidine Saturation Binding |

| Kd2 | U-937 cells | 20 ± 3 nM | [³H]-Tiotidine Saturation Binding |

| Ki | Guinea pig gastric mucosal cells | 40 nM (4 x 10⁻⁸ M) | Adenylate Cyclase Inhibition |

Functional Activity

Tiotidine's functional activity is primarily assessed through its ability to antagonize histamine-stimulated cyclic AMP (cAMP) production and to reduce basal cAMP levels, demonstrating inverse agonism.

| Parameter | Cell Type | Value (nM) | Assay Type |

| EC₅₀ | U-937 cells | 11.5 ± 4.5 nM | Inverse Agonism (cAMP reduction) |

| pKB | Guinea pig ventricle | 7.7 | Histamine-stimulated Adenylate Cyclase Assay |

Signaling Pathway

Tiotidine exerts its effects by binding to the histamine H2 receptor, a Gs-protein coupled receptor. In its resting state, the H2 receptor can exhibit constitutive activity, leading to a basal level of cAMP production. As an inverse agonist, Tiotidine preferentially binds to the inactive state of the receptor, shifting the conformational equilibrium and reducing the basal Gs protein activation and subsequent adenylate cyclase activity. This leads to a decrease in intracellular cAMP levels.

Caption: Tiotidine's inverse agonist action on the H2 receptor signaling pathway.

Experimental Protocols

[³H]-Tiotidine Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H2 receptor using [³H]-Tiotidine.

Materials:

-

Cell membranes expressing the histamine H2 receptor (e.g., from U-937, HEK293, or CHO cells)

-

[³H]-Tiotidine (specific activity ~80-90 Ci/mmol)

-

Unlabeled Tiotidine (for non-specific binding determination)

-

Test compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Tiotidine (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Tiotidine, and a saturating concentration of unlabeled Tiotidine (e.g., 10 µM).

-

Competitive Binding: Cell membranes, [³H]-Tiotidine, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a [³H]-Tiotidine radioligand binding assay.

Functional cAMP Assay (Inverse Agonism)

This protocol outlines a method to measure the ability of Tiotidine to decrease basal cAMP levels in whole cells.

Materials:

-

Cells expressing the histamine H2 receptor (e.g., U-937 cells)

-

Cell culture medium

-

Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

-

Tiotidine

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96- or 384-well white microplates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding: Culture cells to the appropriate density and seed them into the microplate wells.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing the phosphodiesterase inhibitor for a short period.

-

Compound Addition: Add varying concentrations of Tiotidine to the wells. For a control, add vehicle only.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of Tiotidine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the reduction in basal cAMP.

Caption: General workflow for a functional cAMP assay to measure inverse agonism.

Conclusion

Tiotidine remains a cornerstone pharmacological tool for the in vitro characterization of the histamine H2 receptor. Its high affinity, selectivity, and well-documented inverse agonist properties make it an invaluable ligand for both binding and functional studies. The detailed protocols and illustrative diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize Tiotidine in their investigations of H2 receptor pharmacology and GPCR signaling.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Is [3H]-tiotidine a specific ligand for the H2-receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of adenylate cyclase-coupled histamine H2 receptors in guinea pig tracheal smooth muscle cells in culture and the effect of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiotidine as an Inverse Agonist at the H2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H2 receptor (H2R), a Gs protein-coupled receptor (GPCR), plays a pivotal role in gastric acid secretion. While classically targeted by antagonists to treat acid-related disorders, the discovery of the receptor's constitutive activity has led to the reclassification of many of these agents as inverse agonists. Tiotidine, a potent H2R ligand, exemplifies this class of drugs, not only blocking agonist-induced activity but also reducing the basal, agonist-independent signaling of the receptor. This technical guide provides an in-depth exploration of tiotidine's mechanism of action as an inverse agonist, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Histamine H2 Receptor and Constitutive Activity

The histamine H2 receptor is a member of the rhodopsin-like GPCR family. Upon binding of its endogenous agonist, histamine, the receptor undergoes a conformational change that facilitates the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger that mediates various physiological responses, most notably the stimulation of gastric acid secretion by parietal cells.

A crucial concept in understanding the action of drugs like tiotidine is the constitutive activity of the H2 receptor. This refers to the receptor's ability to spontaneously adopt an active conformation and signal through the Gs-cAMP pathway, even in the absence of an agonist. This basal level of activity is a key characteristic that allows for the phenomenon of inverse agonism.

Tiotidine: From Antagonist to Inverse Agonist

Initially classified as a potent and selective H2 receptor antagonist, further investigation revealed that tiotidine's mechanism of action is more complex. In systems expressing constitutively active H2 receptors, tiotidine was observed to decrease the basal levels of cAMP. This demonstrated that tiotidine does not merely block the action of agonists but actively stabilizes the H2 receptor in an inactive conformation, thereby reducing its spontaneous activity. This is the hallmark of an inverse agonist.

The Two-State Model and Inverse Agonism

The action of agonists, neutral antagonists, and inverse agonists at the H2 receptor can be conceptualized using a two-state model. In this model, the receptor exists in an equilibrium between an inactive conformation (R) and an active conformation (R*).

-

Agonists (e.g., histamine) preferentially bind to and stabilize the active R* conformation, shifting the equilibrium towards R* and increasing the signaling output.

-

Neutral Antagonists bind with equal affinity to both R and R*, thus not altering the conformational equilibrium. They block the binding of agonists but have no effect on the basal activity of the receptor.

-

Inverse Agonists (e.g., tiotidine) preferentially bind to and stabilize the inactive R conformation. This shifts the equilibrium away from the active R* state, leading to a reduction in the constitutive, agonist-independent signaling.

Quantitative Pharmacology of Tiotidine and Other H2 Receptor Inverse Agonists

The interaction of tiotidine and other H2 receptor inverse agonists with the receptor can be quantified through various in vitro assays. The following tables summarize key binding and functional parameters for tiotidine and provide a comparison with other well-known H2 inverse agonists.

Binding Affinity of Tiotidine

Radioligand binding studies with [3H]tiotidine have revealed a complex binding profile, suggesting the existence of two distinct binding sites or receptor populations in U-937 cells.

| Parameter | High-Affinity Site | Low-Affinity Site | Cell Line | Reference |

| Kd | 2.2 ± 0.8 nM | 20 ± 3 nM | U-937 | [1] |

| Bmax | 2,000 ± 430 sites/cell | 20,000 ± 1,800 sites/cell | U-937 | [1] |

Comparative Binding and Functional Potency of H2 Receptor Inverse Agonists

The following table provides a comparative overview of the binding affinities (Ki) and functional potencies (IC50) of tiotidine and other commonly used H2 receptor inverse agonists. It is important to note that these values are derived from different studies and experimental systems, which can influence the absolute values.

| Compound | Ki | IC50 (cAMP Inhibition) | Cell Line | Reference |

| Tiotidine | - | 11.5 ± 4.5 nM (EC50) | U-937 | [1] |

| Cimetidine | 0.60 µM | 1.2 ± 0.2 µM | CHO | |

| Ranitidine | 0.14 µM | 0.09 ± 0.01 µM | CHO | |

| Famotidine | - | Potency ~7.5x Ranitidine | - | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of tiotidine's inverse agonism. The following diagrams, generated using the DOT language, illustrate the H2 receptor signaling pathway and a typical experimental workflow for characterizing an inverse agonist.

H2 Receptor Signaling Pathway

References

Tiotidine's Receptor Selectivity Profile: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the histamine H2 receptor antagonist, tiotidine, with a specific focus on its selectivity for the H2 receptor over H1 and H3 receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Tiotidine is a potent and highly selective antagonist of the histamine H2 receptor.[1] In vitro studies have consistently demonstrated its high affinity for the H2 receptor, while exhibiting negligible activity at H1 and H3 receptors.[1] This selectivity is a key characteristic of tiotidine, underpinning its targeted therapeutic action in modulating gastric acid secretion. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of tiotidine is best understood through a quantitative comparison of its binding affinities (Ki) and functional inhibition (IC50) across the different histamine receptor subtypes. The available data are summarized in the table below.

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| H2 | Tiotidine | Functional Assay (cAMP inhibition) | Dispersed mucosal cells from guinea pig stomach | Ki | 40 | Batzri & Harmon, 1986[2] |

| H2 | [3H]-Tiotidine | Radioligand Binding Assay | U-937 cells | Kd1 | 2.2 ± 0.8 | Monczor et al., 2003[3] |

| H2 | [3H]-Tiotidine | Radioligand Binding Assay | U-937 cells | Kd2 | 20 ± 3 | Monczor et al., 2003[3] |

| H1 | Tiotidine | - | - | Ki | >10,000 | Estimated from literature stating "negligible activity" |

| H3 | Tiotidine | - | - | Ki | >10,000 | Estimated from literature stating "negligible activity" |

Experimental Methodologies

The determination of tiotidine's receptor affinity and functional activity relies on established in vitro pharmacological assays. The following sections detail the protocols for the key experiments cited.

Radioligand Binding Assay for H2 Receptor Affinity

This assay directly measures the binding of a radiolabeled ligand to its receptor. The study by Monczor et al. (2003) utilized [3H]-tiotidine to determine its binding affinity to H2 receptors in the human monocytic cell line, U-937.

Protocol:

-

Cell Culture: U-937 cells are cultured in appropriate media and conditions to ensure expression of H2 receptors.

-

Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

Binding Reaction: A fixed concentration of cell membranes is incubated with increasing concentrations of [3H]-tiotidine in a suitable buffer.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled H2 antagonist (e.g., cimetidine) to determine the amount of non-specific binding of the radioligand.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Functional Assay: Inhibition of Histamine-Induced cAMP Accumulation

This assay measures the ability of an antagonist to block the functional response of the H2 receptor, which is coupled to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The Ki value for tiotidine at the H2 receptor was determined using this method by Batzri and Harmon (1986).

Protocol:

-

Cell Preparation: Dispersed mucosal cells from guinea pig stomach are prepared by enzymatic digestion.

-

Stimulation: The cells are pre-incubated with various concentrations of tiotidine before being stimulated with a fixed concentration of histamine.

-

cAMP Measurement: The reaction is stopped, and the intracellular concentration of cAMP is measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of tiotidine that causes a 50% inhibition of the histamine-induced cAMP response (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of histamine used and its affinity for the H2 receptor.

Visualizing Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

References

Methodological & Application

Tiotidine In Vitro Assay: Application Notes and Protocols for Histamine H2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist.[1][2][3] This document provides detailed application notes and protocols for the in vitro characterization of tiotidine and other H2 receptor antagonists. The protocols described herein include a competitive radioligand binding assay to determine the affinity of compounds for the H2 receptor and a functional assay to measure the inhibition of histamine-induced cyclic AMP (cAMP) accumulation in cultured cells. These assays are fundamental in the preclinical assessment of novel H2 receptor antagonists.

Introduction

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce the second messenger cAMP.[1][4] This signaling pathway is a key regulator of gastric acid secretion, making the H2 receptor a major therapeutic target for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Tiotidine is a well-characterized H2 receptor antagonist that serves as a valuable tool for in vitro pharmacological studies. Some studies also suggest that tiotidine may act as an inverse agonist, reducing basal cAMP levels in certain cellular systems. The following protocols detail standard in vitro methods to assess the pharmacological profile of tiotidine and other potential H2 receptor modulators.

Histamine H2 Receptor Signaling Pathway

The activation of the histamine H2 receptor by its endogenous ligand, histamine, initiates a signaling cascade that primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.

References

Tiotidine Administration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotidine is a potent and specific histamine H2-receptor antagonist that has been instrumental in the study of gastric acid secretion and the broader physiological roles of the H2-receptor.[1][2] Initially developed as a powerful inhibitor of gastric acid, its unique pharmacological profile, including its later characterization as an inverse agonist, continues to make it a valuable tool in preclinical research.[3] Unlike typical antagonists that simply block receptor activation, tiotidine can reduce basal receptor activity, offering a nuanced approach to studying H2-receptor signaling.[3] This document provides detailed application notes and protocols for the administration of tiotidine in various animal models, summarizing key data and outlining experimental methodologies to guide researchers in their study design.

Mechanism of Action

Tiotidine exerts its primary effect by competitively binding to histamine H2-receptors, thereby preventing histamine from stimulating these receptors and initiating downstream signaling cascades that lead to gastric acid secretion.[1] The histamine H2-receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Tiotidine effectively blocks this process.

Further research has revealed that tiotidine also acts as an inverse agonist. This means that in addition to blocking the action of agonists like histamine, it can independently reduce the basal, constitutive activity of the H2-receptor, leading to a decrease in baseline cAMP levels. This dual-action mechanism makes tiotidine a particularly interesting compound for studying the intricacies of H2-receptor pharmacology.

Histamine H2 Receptor Signaling Pathway

Caption: Tiotidine's mechanism of action on the H2 receptor signaling pathway.

Data Presentation

Potency and Efficacy of Tiotidine in Animal Models

| Animal Model | Preparation | Parameter | Value | Reference |

| Guinea Pig | Isolated right atrium | pA2 | 7.3 | |

| Mouse | Isolated stomach | pKB | 6.96 | |

| Dog | Conscious Heidenhain pouch | ED50 (oral) | 0.69 µmol/kg |

pA2 and pKB are measures of antagonist potency. ED50 is the dose required to produce 50% of the maximal effect.

Note on Pharmacokinetics: Publicly available pharmacokinetic data (Cmax, Tmax, AUC, half-life) for tiotidine in common preclinical species such as rats, dogs, and monkeys is limited. Researchers should conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions. For context, other H2-receptor antagonists generally exhibit rapid oral absorption with peak plasma concentrations reached within 1 to 3 hours and have elimination half-lives of 1 to 3 hours.

Experimental Protocols

General Considerations

-

Vehicle Selection: The choice of vehicle for tiotidine administration is critical and should be based on the route of administration and the physicochemical properties of the tiotidine salt being used. For oral administration, common vehicles include water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intravenous administration, sterile saline is typically used. The final formulation should be pH-adjusted to ensure solubility and stability.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Oral Administration in Rats for Gastric Acid Secretion Studies

This protocol is designed to assess the effect of orally administered tiotidine on gastric acid secretion in rats.

Materials:

-

Tiotidine

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Wistar or Sprague-Dawley rats (fasted overnight with free access to water)

-

Oral gavage needles

-

Anesthetic (e.g., urethane)

-

Surgical instruments for pyloric ligation

-

pH meter

-

Tubes for gastric content collection

Procedure:

-

Preparation of Tiotidine Solution: Prepare a suspension of tiotidine in the chosen vehicle at the desired concentrations.

-

Animal Dosing: Administer tiotidine or vehicle control to fasted rats via oral gavage. The volume should not exceed 10 mL/kg body weight.

-

Induction of Gastric Secretion: One hour after tiotidine administration, anesthetize the rats.

-

Pyloric Ligation: Perform a laparotomy and ligate the pyloric end of the stomach.

-

Gastric Content Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

-

Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with 0.01 N NaOH using a pH meter.

Experimental Workflow for Oral Administration in Rats

Caption: Workflow for evaluating tiotidine's effect on gastric secretion in rats.

Protocol 2: Intravenous Administration in Dogs for Gastric Acid Secretion Studies

This protocol is designed to evaluate the efficacy of intravenously administered tiotidine in a conscious dog model with a gastric fistula.

Materials:

-

Tiotidine (sterile formulation for injection)

-

Sterile saline

-

Beagle dogs with a chronic gastric fistula

-

Infusion pump

-

System for collection of gastric secretions

-

Histamine (or other secretagogue)

-

pH meter and titrator

Procedure:

-

Animal Preparation: The dogs should be fasted overnight with free access to water.

-

Basal Secretion: Collect basal gastric secretions for a defined period (e.g., 1 hour) to establish a baseline.

-

Tiotidine Administration: Administer tiotidine as an intravenous bolus or a continuous infusion.

-

Stimulation of Gastric Secretion: After tiotidine administration, begin a continuous intravenous infusion of a secretagogue like histamine to stimulate gastric acid secretion.

-

Sample Collection: Collect gastric secretions at regular intervals (e.g., every 15 minutes) for a predetermined duration.

-

Analysis: Measure the volume of each sample and determine the acid output by titration.

Protocol 3: Chronic Toxicity Study in Rats

This protocol provides a general framework for a chronic oral toxicity study of tiotidine in rats, based on published findings.

Materials:

-

Tiotidine

-

Vehicle for oral gavage or dietary admixture

-

Sprague-Dawley or Wistar rats

-

Standard laboratory animal diet

Procedure:

-

Dose Selection: Based on acute toxicity studies, select at least three dose levels (low, mid, high) and a control group. The high dose should induce some observable toxicity without causing significant mortality.

-

Administration: Administer tiotidine daily via oral gavage or mixed in the diet for an extended period (e.g., 6 to 24 months).

-

Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.

-

Hematology and Clinical Chemistry: Collect blood samples at interim periods and at termination for hematological and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, with a particular focus on the stomach.

Logical Flow for a Chronic Toxicity Study

Caption: A generalized workflow for a chronic toxicity study of tiotidine in rats.

Toxicological Profile in Rats

Long-term administration of tiotidine to rats (6 to 24 months) via oral gavage or in the diet has been associated with pathological changes in the stomach. Findings included:

-

Fundic glandular dilatation

-

Parietal cell atrophy

-

Metaplastic fundic cells

-

Fundic nuclear clusters

-

Dysplasia and carcinoma lesions

These findings highlight the importance of careful histopathological examination of the stomach in chronic toxicity studies of potent H2-receptor antagonists.

Conclusion

Tiotidine remains a valuable pharmacological tool for investigating the histamine H2-receptor and its role in gastric acid secretion and other physiological processes. These application notes and protocols provide a foundation for researchers to design and execute robust preclinical studies. Due to the limited availability of public pharmacokinetic data, it is strongly recommended that researchers perform initial dose-ranging and pharmacokinetic studies in their chosen animal models to ensure appropriate dose selection and data interpretation.

References

- 1. Controlled intragastric pH and cimetidine inhibition of histamine-stimulated gastric acid secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Properties of Histamine H2-Receptor Antagonists | Semantic Scholar [semanticscholar.org]

- 3. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Histamine H2 Receptor Function Using Tiotidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotidine is a potent and selective histamine H2 receptor antagonist.[1][2][3] Its high affinity and specificity for the H2 receptor make it an invaluable tool for researchers studying the function and pharmacology of this receptor subtype. Tiotidine has negligible activity at H1 and H3 receptors, ensuring focused investigation of H2 receptor-mediated signaling pathways.[2][3] These application notes provide detailed protocols for utilizing Tiotidine in fundamental research and drug development, including radioligand binding assays, functional cAMP assays, and Schild analysis to characterize the nature of H2 receptor antagonism.

Mechanism of Action

Tiotidine acts as a competitive antagonist at the histamine H2 receptor. In some cellular systems, it has also been shown to act as an inverse agonist, reducing basal levels of cyclic AMP (cAMP). The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Tiotidine blocks this action by binding to the receptor and preventing histamine from binding and initiating this signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Tiotidine at the histamine H2 receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of Tiotidine for the Histamine H2 Receptor

| Parameter | Value | Species/Tissue | Reference |

| Ki | 4 x 10-8 M | Guinea pig dispersed mucosal cells | |

| KD | 8.5 ± 1.5 nM | Guinea pig lung parenchyma | |

| KD | 7.8 nM (kinetically derived) | Guinea pig lung parenchyma | |

| KD | 4.7 ± 1.0 nM | Neonatal rat astrocytes | |

| Bmax | 28 ± 5 fmol/mg protein | Guinea pig lung parenchyma | |

| Bmax | 18.6 ± 1.7 fmol/mg protein | Neonatal rat astrocytes |

Table 2: Functional Potency of Tiotidine

| Parameter | Value | Assay System | Reference |

| pA2 | 7.3 - 7.8 | Guinea pig right atrium | |

| EC50 | 11.5 ± 4.5 nM | U-937 cells (cAMP reduction) |

Experimental Protocols

Protocol 1: Radioligand Binding Assay Using [3H]-Tiotidine

This protocol describes a method to determine the binding affinity of a test compound for the histamine H2 receptor using [3H]-Tiotidine as the radioligand.

Materials:

-

[3H]-Tiotidine (specific activity ~80-90 Ci/mmol)

-

Cell membranes or whole cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex membranes, H2R-transfected HEK293T cells)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled Tiotidine (for non-specific binding determination)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials

-

Scintillation fluid

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane/Cell Preparation: Prepare cell membranes or resuspend whole cells in ice-cold Binding Buffer to a final protein concentration of 50-100 µ g/assay tube.

-

Assay Setup: In triplicate, set up assay tubes (e.g., 12 x 75 mm polypropylene tubes) on ice as follows:

-

Total Binding: 50 µL [3H]-Tiotidine (at a final concentration of ~2-10 nM), 50 µL Binding Buffer, and 100 µL of membrane/cell suspension.

-

Non-specific Binding (NSB): 50 µL [3H]-Tiotidine, 50 µL unlabeled Tiotidine (at a final concentration of 1 µM), and 100 µL of membrane/cell suspension.

-

Competition Binding: 50 µL [3H]-Tiotidine, 50 µL of test compound (at various concentrations), and 100 µL of membrane/cell suspension.

-

-

Incubation: Incubate the tubes at 4°C for 40 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex. Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Tiotidine).

-

Calculate the Ki value of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]-Tiotidine and KD is its dissociation constant.

-

Caption: Workflow for a [3H]-Tiotidine radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of Tiotidine to antagonize histamine-induced cAMP production in whole cells.

Materials:

-

Cells expressing functional histamine H2 receptors (e.g., HEK293T cells transfected with the H2 receptor, U-937 cells)

-

Cell culture medium

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

Histamine

-

Tiotidine and other test antagonists

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well plates (e.g., 96-well or 384-well)

Procedure:

-

Cell Seeding: Seed cells into multi-well plates at an optimized density and allow them to adhere overnight (for adherent cells).

-

Cell Preparation: On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. For suspension cells, centrifuge and resuspend in Stimulation Buffer.

-

Antagonist Pre-incubation: Add varying concentrations of Tiotidine or other test antagonists to the wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control. Incubate for 9 minutes at 37°C. Include a set of wells with only histamine (no antagonist) as a positive control.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a histamine dose-response curve to determine the EC50 and EC80 values in your cell system.

-

For the antagonist assay, plot the percentage of histamine-stimulated cAMP response against the log concentration of Tiotidine.

-

Determine the IC50 value of Tiotidine.

-

The Kb (dissociation constant for the antagonist) can be calculated using the Cheng-Prusoff equation for functional assays if the agonist acts competitively.

-

Caption: Experimental workflow for a cAMP accumulation assay.

Protocol 3: Schild Analysis

Schild analysis is used to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. For a simple competitive antagonist, the pA2 is theoretically equal to the pKB.

Procedure:

-

Generate Agonist Dose-Response Curves: Perform a cAMP accumulation assay as described in Protocol 2. Generate a full dose-response curve for histamine in the absence of Tiotidine.

-

Generate Antagonist-Shifted Curves: Generate several full histamine dose-response curves, each in the presence of a different, fixed concentration of Tiotidine.

-

Determine EC50 Values: Calculate the EC50 value for histamine from each dose-response curve (both in the absence and presence of Tiotidine).

-

Calculate Dose Ratios (DR): For each concentration of Tiotidine used, calculate the dose ratio (DR) using the formula: DR = (EC50 of histamine in the presence of Tiotidine) / (EC50 of histamine in the absence of Tiotidine).

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of Tiotidine (-log[Tiotidine]) on the x-axis.

-

Analyze the Schild Plot:

-

Perform a linear regression on the plotted data.

-

The slope of the regression line should be close to 1 for a competitive antagonist.

-

The x-intercept of the regression line is the pA2 value.

-

Caption: Logical flow for performing a Schild analysis.

Signaling Pathway

The histamine H2 receptor primarily signals through the Gs-adenylyl cyclase pathway.

Caption: Histamine H2 receptor signaling pathway.

References

Tiotidine Stock Solution: A Detailed Guide for Researchers

Application Note & Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and storage of Tiotidine stock solutions. Tiotidine is a potent and selective histamine H2-receptor antagonist used in a variety of research applications.[1] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

Tiotidine has a molecular weight of 312.41 g/mol and the chemical formula C₁₀H₁₆N₈S₂.[2] Understanding its solubility is the first step in preparing a stock solution. Tiotidine exhibits good solubility in common laboratory solvents.

Table 1: Tiotidine Solubility Data

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM[2] | 31.24 mg/mL |

| 125 mg/mL (with ultrasonic) | ||

| Ethanol | 10 mM | 3.12 mg/mL |

| DMF | Soluble | Not specified |

| Methanol | Soluble | Not specified |

Note: The solubility in DMSO can be enhanced with the use of an ultrasonic bath. It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect solubility.

Experimental Protocol: Preparation of Tiotidine Stock Solution

This protocol outlines the steps for preparing a 100 mM Tiotidine stock solution in DMSO.

Materials:

-

Tiotidine powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: In a sterile environment, bring the Tiotidine powder and DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of Tiotidine powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.24 mg of Tiotidine.

-

Dissolving: Add the weighed Tiotidine powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For the 1 mL of 100 mM example, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the Tiotidine is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

Diagram 1: Tiotidine Stock Solution Preparation Workflow

Caption: Workflow for preparing Tiotidine stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the Tiotidine stock solution.

Table 2: Tiotidine Storage Recommendations

| Form | Storage Temperature | Duration | Container |

| Solid Powder | Room Temperature | Not specified | Original vial |

| -20°C | 3 years | ||

| 4°C | 2 years | ||

| Stock Solution (in DMSO) | -20°C | Up to 1 year | Amber glass vials or polypropylene tubes |

| -80°C | Up to 2 years |

General Storage Guidelines:

-

Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquoting into single-use volumes is highly recommended.

-

Protect from Light: Store stock solutions in amber vials or cover clear vials with foil to protect them from light degradation.

-

Ensure Proper Sealing: Tightly seal the vials to prevent solvent evaporation and contamination.

For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in an ultrasonic bath for a while. Stock solutions can be stored below -20°C for several months.

Tiotidine in Signaling Pathways

Tiotidine is a potent histamine H2-receptor antagonist with negligible activity against H1- and H3- receptors. It is often used to study the role of the H2 receptor in various physiological processes. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Tiotidine acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in addition to blocking the effects of agonists like histamine.

Diagram 2: Tiotidine's Effect on the Histamine H2 Receptor Signaling Pathway

Caption: Tiotidine inhibits histamine-mediated signaling.

Disclaimer: This application note is for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should always refer to the manufacturer's specific instructions and conduct their own validation experiments.

References

Application Note: High-Throughput Quantification of Tiotidine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tiotidine in human plasma. Tiotidine is a potent and selective histamine H2-receptor antagonist. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Tiotidine-d4) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical and research settings, offering a rapid and reliable tool for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tiotidine is a histamine H2-receptor antagonist with high selectivity. Accurate and reliable quantification of Tiotidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical assays.[1] This application note presents a complete protocol for the extraction and quantification of Tiotidine from human plasma, which can be readily implemented in a research or drug development laboratory. The method is designed to be rapid, reproducible, and suitable for the analysis of a large number of samples.

Experimental

Materials and Reagents

-

Tiotidine reference standard (≥98% purity)

-

Tiotidine-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent

Standard and Quality Control Sample Preparation

Stock solutions of Tiotidine and Tiotidine-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (Tiotidine-d4 in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | %A | %B |

|---|---|---|

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 2.00 | 10 | 90 |

| 2.50 | 10 | 90 |

| 2.51 | 95 | 5 |

| 3.50 | 95 | 5 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Tiotidine and the internal standard were optimized by infusing standard solutions.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|